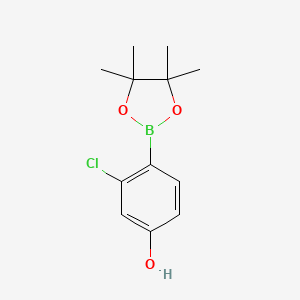

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Übersicht

Beschreibung

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of a chloro group and a boronic ester group attached to a phenol ring. It is widely used in organic synthesis, particularly in cross-coupling reactions, due to its unique reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Boronic Acid Derivatization: Starting from phenol, the compound can be synthesized by reacting it with boronic acid derivatives under appropriate conditions.

Cross-Coupling Reactions: The compound can be prepared by cross-coupling reactions involving boronic acids and halides, such as the Suzuki-Miyaura coupling reaction.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale cross-coupling reactions. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts, such as palladium or nickel, is common to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various types of reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized products.

Reduction: The chloro group can be reduced to form the corresponding amine.

Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Quinones, hydroquinones, and other oxidized phenols.

Reduction: Amines and other reduced derivatives.

Substitution: Various boronic acid derivatives and substituted phenols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol exhibit significant anticancer properties. The dioxaborolane moiety contributes to the compound's ability to interact with biological targets involved in cancer proliferation. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines .

Pharmaceutical Development

The compound serves as a useful building block in the synthesis of pharmaceutical agents. Its chlorophenol structure allows for modifications that can enhance bioactivity and selectivity towards specific biological pathways. For instance, it has been used in the development of new anti-inflammatory drugs and analgesics .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized as an additive in polymer formulations to improve thermal stability and mechanical properties. The incorporation of boron-containing compounds into polymers has been shown to enhance their flame retardancy and durability under extreme conditions .

Nanomaterials Synthesis

The compound plays a role in the synthesis of boron-doped nanomaterials. These materials exhibit unique electronic properties that are beneficial for applications in sensors and electronic devices. The ability to modify the electronic characteristics of nanomaterials through boron doping is a key area of research .

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds in organic synthesis. The presence of the dioxaborolane group facilitates the transfer of the aryl group to various electrophiles .

Synthesis of Complex Molecules

The compound is also employed in the synthesis of complex organic molecules through multi-step reactions. Its functional groups allow for selective reactions that can lead to the formation of intricate molecular architectures necessary for drug development and other applications .

Case Studies

Wirkmechanismus

The compound exerts its effects through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and biological applications. The molecular targets and pathways involved depend on the specific reaction or application, but generally, the boronic ester group interacts with nucleophilic sites on biomolecules or other reactants.

Vergleich Mit ähnlichen Verbindungen

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to its combination of a chloro group and a boronic ester group on a phenol ring. Similar compounds include:

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Lacks the chloro group.

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Contains a phosphorus atom instead of boron.

4-(2-Boronic Acid Ethyl)phenol: Has an ethyl group instead of a boronic ester group.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.

Biologische Aktivität

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Molecular Formula : C12H15BClO3

- Molar Mass : 256.05 g/mol

- CAS Number : 904310-72-1

- Structure : The compound features a chlorophenol moiety and a dioxaborolane group which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent research has indicated that compounds similar to this compound exhibit significant antimicrobial effects. For instance:

Anticancer Activity

The anticancer potential of phenolic compounds is well-documented. Studies have demonstrated that phenolic derivatives can induce apoptosis in cancer cells:

- Mechanism of Action : The proposed mechanism includes the inhibition of cell proliferation through the modulation of signaling pathways involved in apoptosis and cell cycle regulation .

- Case Study : A study evaluating related phenolic compounds showed that they significantly inhibited the growth of human cancer cell lines such as MCF7 (breast cancer) and A2780 (ovarian cancer), with IC50 values in the low micromolar range . Although specific studies on this compound are scarce, it is reasonable to hypothesize similar effects based on structural activity relationships.

Research Findings and Case Studies

Pharmacokinetics and Toxicity

The pharmacokinetic profile of boron-containing compounds often highlights their favorable absorption and distribution characteristics:

- Bioavailability : Compounds similar to this one have shown promising oral bioavailability and favorable pharmacokinetic parameters in animal models.

- Toxicity Studies : Preliminary toxicity assessments indicate low cytotoxicity at therapeutic doses; however, comprehensive toxicity studies specific to this compound are necessary for conclusive safety profiles.

Eigenschaften

IUPAC Name |

3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRXANKNFVXVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.